

Introduction: The Strategic Importance of the 4-Methylenepiperidine Scaffold

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Compound of Interest

Compound Name: *1-Boc-4-(Bromomethylene)piperidine*

Cat. No.: B1439362

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In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of numerous approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable design element for targeting complex biological systems. Among its many derivatives, **1-Boc-4-(bromomethylene)piperidine** has emerged as a particularly powerful and versatile building block.

This guide provides a comprehensive technical overview of **1-Boc-4-(bromomethylene)piperidine** for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, outline a robust synthetic pathway, and explore its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. The strategic placement of a bromomethylene group (a vinyl bromide) on the Boc-protected piperidine core creates a synthetic linchpin, enabling the facile construction of complex molecular architectures, including spirocyclic systems and other key pharmacophores. [1][2] The tert-butoxycarbonyl (Boc) protecting group ensures stability and predictable reactivity, preventing unwanted side reactions at the piperidine nitrogen while allowing for its straightforward deprotection under mild acidic conditions later in a synthetic sequence.[2]

PART 1: Core Physicochemical and Safety Profile

Understanding the fundamental properties of a reagent is paramount to its successful application in synthesis. This section details the key physical, chemical, and safety data for **1-**

Boc-4-(bromomethylene)piperidine.

Structural and Chemical Properties

1-Boc-4-(bromomethylene)piperidine, systematically named tert-butyl 4-(bromomethylene)piperidine-1-carboxylate, is characterized by the presence of an exocyclic vinyl bromide attached to a piperidine ring protected at the nitrogen atom with a Boc group.

Caption: Structure of **1-Boc-4-(bromomethylene)piperidine**.

The key quantitative properties are summarized in the table below.

Property	Value	Source
CAS Number	1020329-80-9	[3][4]
Molecular Formula	C ₁₁ H ₁₈ BrNO ₂	[3]
Molecular Weight	276.17 g/mol	[3]
MDL Number	MFCD01632525	[3]
Appearance	Typically an oil or low-melting solid	General Knowledge
Storage	Sealed in dry, 2-8°C	[3]

Safety and Handling

As with any brominated organic compound, appropriate safety precautions are essential. The primary hazards are associated with ingestion and skin/eye contact.

- Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[3]
- Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing).

Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Operational Recommendations:

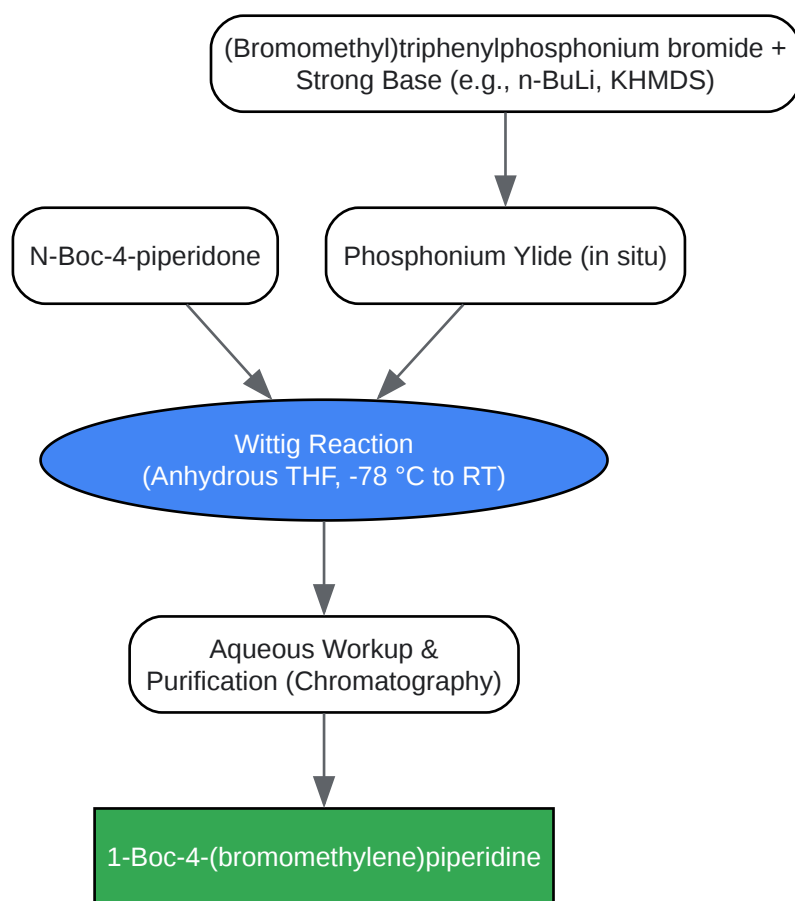
- Always handle this reagent in a well-ventilated fume hood.[5][6]
- Use standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[7]
- Avoid inhalation of vapors and direct contact with skin and eyes.[5][8]
- In case of a spill, clean up immediately using appropriate absorbent materials and dispose of waste in accordance with local regulations.[5]

PART 2: Synthesis and Mechanism

The synthesis of **1-Boc-4-(bromomethylene)piperidine** is typically achieved from the readily available N-Boc-4-piperidone via a Wittig-type olefination reaction. The use of a brominated phosphonium ylide allows for the direct installation of the bromomethylene group.

Synthetic Workflow: Wittig Olefination

The conversion of the ketone to the vinyl bromide is a cornerstone transformation. A common and effective method involves the reaction of N-Boc-4-piperidone with the ylide generated from (bromomethyl)triphenylphosphonium bromide.



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Caption: Synthetic workflow for **1-Boc-4-(bromomethylene)piperidine**.

Experimental Protocol (Illustrative)

This protocol is illustrative and should be adapted based on laboratory-specific conditions and scale.

- **Ylide Generation:** To a stirred suspension of (bromomethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), cool the mixture to -78 °C.
- Add a strong base, such as n-butyllithium (n-BuLi) or potassium hexamethyldisilazide (KHMDS) (1.1 eq), dropwise. The formation of the deep red/orange ylide indicates successful deprotonation.
- Allow the mixture to stir at -78 °C for 30-60 minutes.

- Olefination: Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
- Workup and Purification: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the pure **1-Boc-4-(bromomethylene)piperidine**.

PART 3: Reactivity and Applications in C-C Bond Formation

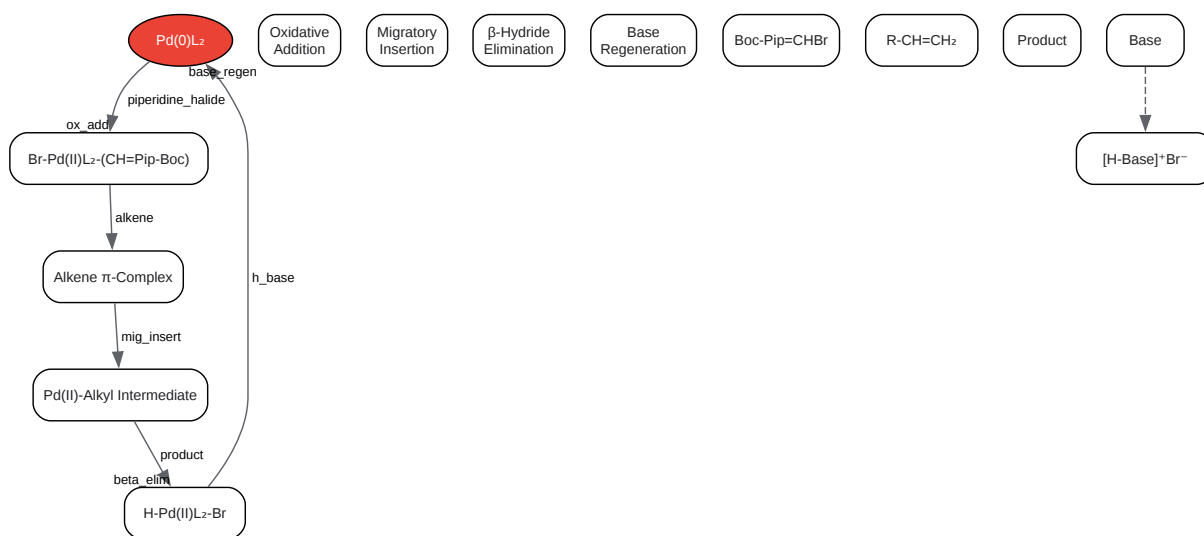
The synthetic utility of **1-Boc-4-(bromomethylene)piperidine** lies in its capacity to act as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The vinyl bromide moiety is an excellent substrate for oxidative addition to a Pd(0) center, initiating catalytic cycles that form new carbon-carbon bonds with high efficiency and selectivity.^{[9][10]}

Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful method for coupling organoboron compounds with organohalides.^{[10][11]} Using **1-Boc-4-(bromomethylene)piperidine**, researchers can readily attach aryl or vinyl groups to the 4-position of the piperidine ring, generating substituted 4-methylenepiperidine derivatives.

Reaction Scheme: $R-B(OH)_2 + \text{1-Boc-4-(bromomethylene)piperidine} \xrightarrow{[Pd \text{ Catalyst, Base}]}$ $R\text{-(4-methylenepiperidine-1-Boc)}$

Reaction Scheme: $R-CH=CH_2 + 1\text{-Boc-4-(bromomethylene)piperidine} \xrightarrow{[Pd \text{ Catalyst, Base}]}$
 $> R-CH=CH-CH_2-(4\text{-methylenepiperidine-1-Boc})$



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Caption: Catalytic cycle of the Heck-Mizoroki coupling reaction.

Causality in Protocol Design:

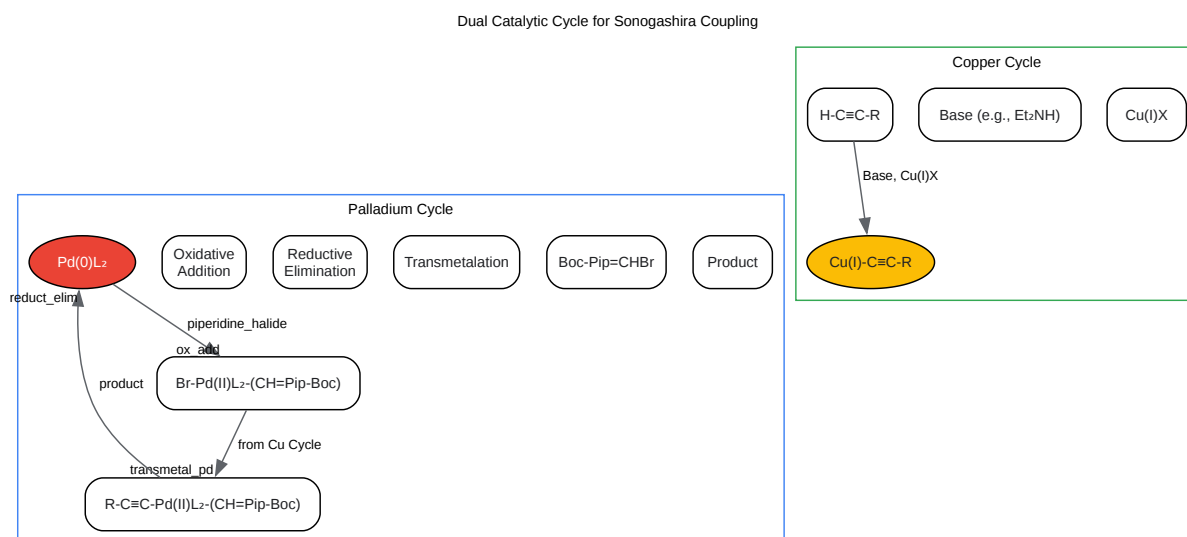
- **Base:** An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is used to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[9]
- **Stereoselectivity:** The reaction typically yields the E-isomer (trans) of the newly formed double bond due to steric considerations in the transition state of the β-hydride elimination step.[13]

- Additives: In some cases, halide scavengers like silver salts can be added to promote a cationic pathway, which can alter reactivity and selectivity.[14]

Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize conjugated enynes by reacting the vinyl bromide with a terminal alkyne.[15][16] This reaction is invaluable for creating rigid scaffolds found in organic materials and complex natural products.

Reaction Scheme: $R-C\equiv CH + \text{1-Boc-4-(bromomethylene)piperidine} \xrightarrow{[Pd/Cu \text{ Catalyst, Base}]} R-C\equiv C-CH=(4\text{-methylenepiperidine-1-Boc})$



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Caption: Simplified dual catalytic cycles in Sonogashira coupling.

Causality in Protocol Design:

- **Dual Catalysis:** The reaction uniquely employs a dual catalytic system. The palladium catalyst performs the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[16][17]
- **Role of Copper:** The copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II) complex, which is the rate-limiting step in many copper-free variants.[18]
- **Base:** An amine base, such as diethylamine or triethylamine, is typically used. It serves both to deprotonate the alkyne and to act as the solvent.

Conclusion

1-Boc-4-(bromomethylene)piperidine is more than a simple reagent; it is a strategic tool for the efficient construction of complex, high-value molecules. Its well-defined structure, featuring a stable protecting group and a reactive vinyl bromide handle, makes it an ideal substrate for a range of powerful palladium-catalyzed cross-coupling reactions. By mastering its synthesis and reactivity, researchers in pharmaceutical and materials science can unlock new pathways to novel chemical entities, accelerating the pace of discovery and innovation.

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